![molecular formula C8H11ClN4O2 B1422522 2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1178226-80-6](/img/structure/B1422522.png)
2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide
Descripción general
Descripción
“2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide” is a chemical compound with the molecular formula C8H11ClN4O2 and a molecular weight of 230.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a methylcarbamoyl group and a chloroacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.65 . Unfortunately, specific information about its boiling point, solubility, and other physical and chemical properties is not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyrazole derivatives, including compounds structurally related to "2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide," are synthesized through various chemical processes. These derivatives are recognized for their wide-ranging biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis often involves condensation followed by cyclization or multicomponent reactions (MCRs), under different conditions including microwave irradiation, providing a convenient strategy for annelating heterocyclic systems with pyrazoles. This has been extensively studied to design more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Biological Effects and Application Potential
The biological activities of acetamide and formamide derivatives have been the subject of numerous studies. For instance, research on the biological effects of these compounds, including their mono and dimethyl derivatives, has significantly contributed to understanding their environmental toxicology and potential biological consequences of exposure in humans. This body of research provides valuable insights into the environmental and health impacts of chemical exposure, guiding the safe use and regulatory oversight of these compounds (Kennedy, 2001).
Environmental Impact and Safety
Research on the occurrence, fate, and behavior of parabens in aquatic environments, as well as the synthesis and bioevaluation of novel pyrazole derivatives by different methods, highlight the environmental persistence and potential ecological impacts of these compounds. Studies suggest that despite wastewater treatments, parabens and related compounds are ubiquitous in surface water and sediments, reflecting continuous introduction into the environment and raising concerns about their biodegradability and the formation of more stable and persistent chlorinated by-products (Haman et al., 2015).
Propiedades
IUPAC Name |
2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-10-8(15)5-13-4-6(3-11-13)12-7(14)2-9/h3-4H,2,5H2,1H3,(H,10,15)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIOYSXHZJPUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C=N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



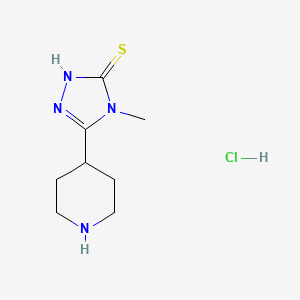
![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)

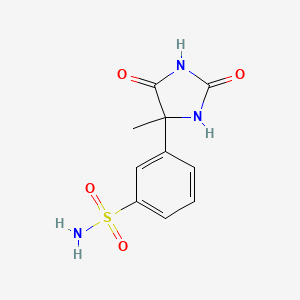

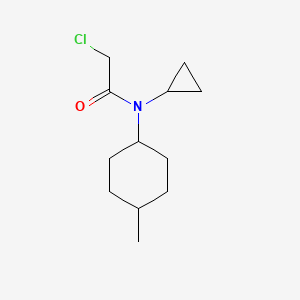
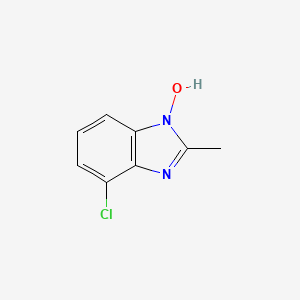
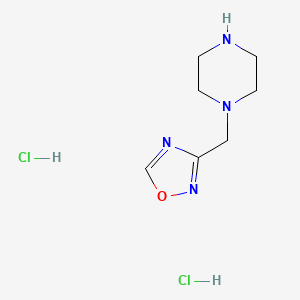
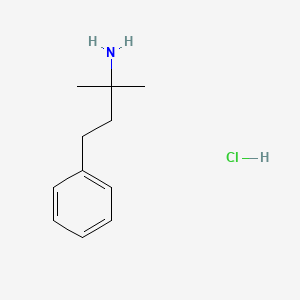
![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)
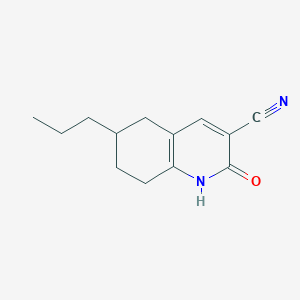
![2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1422456.png)
![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)
![7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1422460.png)